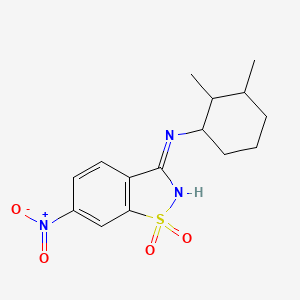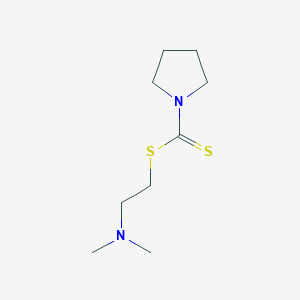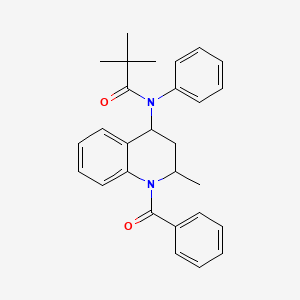
N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-amino acid derivative under acidic or basic conditions.
Introduction of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Grignard reaction or other suitable alkylation methods.
Attachment of the 4-Methylphenyl Group: This step can be accomplished through a nucleophilic substitution reaction using a 4-methylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme mechanisms or as a potential lead compound for drug development.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: A well-known β-lactam antibiotic that also contains an azetidinone ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Carbapenems: Broad-spectrum antibiotics that share structural similarities with azetidinones.
Uniqueness
N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other azetidinones.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-7-14(8-6-13)18-16(21)17(10-3-2-4-11-17)19-12-9-15(19)20/h5-8H,2-4,9-12H2,1H3,(H,18,21) |
Clave InChI |
VHIDYABJJCMIKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12492073.png)
![4-fluoro-N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12492080.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12492088.png)
![Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492092.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)

![4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12492107.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)
![8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12492135.png)

![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12492146.png)
![5-[(Pentylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12492151.png)

